1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound characterized by the presence of a pyrazole ring substituted with a fluoro and nitro group on the phenyl ring, and a carboxylic acid group on the pyrazole ring
Preparation Methods
The synthesis of 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common synthetic route starts with the nitration of 4-fluoroaniline to produce 4-fluoro-2-nitroaniline. This intermediate is then subjected to diazotization followed by reaction with ethyl acetoacetate to form the pyrazole ring. The final step involves hydrolysis to introduce the carboxylic acid group .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with sodium methoxide can replace the fluoro group with a methoxy group.
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as acid chlorides, using reagents like thionyl chloride.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium methoxide, and thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s stability and bioavailability, while the carboxylic acid group facilitates its interaction with enzymes and receptors.
Comparison with Similar Compounds
1-(4-Fluoro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid can be compared with similar compounds such as:
1-(4-Fluoro-2-nitrophenyl)pyrrolidine: This compound has a pyrrolidine ring instead of a pyrazole ring, which affects its chemical reactivity and biological activity.
1-(2-Fluoro-4-nitrophenyl)pyrrolidine: Similar to the previous compound but with different substitution patterns on the phenyl ring, leading to different properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O4/c11-6-1-2-8(9(5-6)14(17)18)13-4-3-7(12-13)10(15)16/h1-5H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQULXIZZTARLFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])N2C=CC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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